3-(叔丁氧羰基氧基)苯基硼酸二茂螺环酯

描述

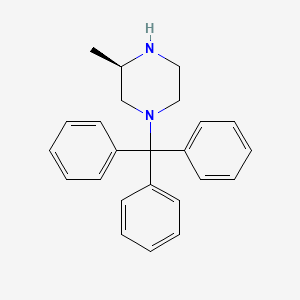

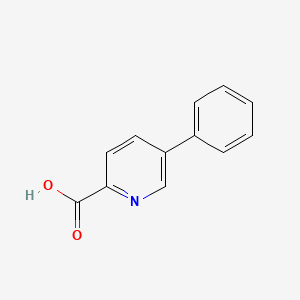

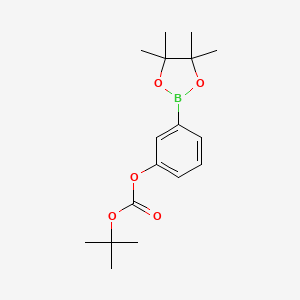

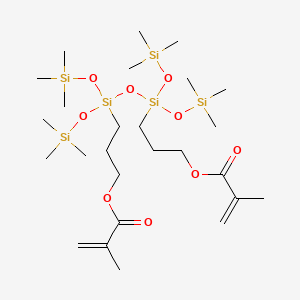

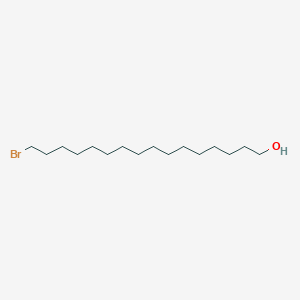

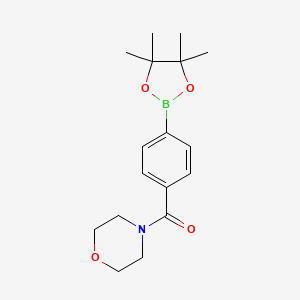

“3-(tert-Butoxycarbonyloxy)phenylboronic acid pinacol ester” is a chemical compound with the empirical formula C17H25BO5 . It is also known as “tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylcarbonate”. This compound is generally used in metal-catalyzed C-C bond formation reactions like the Suzuki–Miyaura reaction .

Molecular Structure Analysis

The linear formula of this compound is C6H4OCOOC(CH3)3C2BO2(CH3)4 . It has a molecular weight of 320.19 .Chemical Reactions Analysis

This compound is often used in the Suzuki–Miyaura cross-coupling reaction, which is a type of palladium-catalyzed carbon–carbon bond-forming reaction . The success of this reaction is due to the combination of mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .Physical And Chemical Properties Analysis

This compound has a melting point of 84-88 °C (lit.) .科学研究应用

有机合成技术

3-(叔丁氧羰基氧基)苯基硼酸二茂螺环酯的一个重要应用是通过钯催化的(杂)芳基硼酸衍生物的叔丁氧羰基化合成叔丁酸酯。该工艺的产率高达 94%,证明了其效率和广泛的底物相容性,包括苯、吡啶和喹啉 (Xinjian Li 等人,2014 年)。此外,它还在烯基硼酸酯对亲核加成和羰基亲电捕获的活化中发挥作用,突出了其在创建复杂分子方面的多功能性 (E. Fernández & S. González, 2022).

功能材料开发

出乎意料的是,发现简单的芳基硼酸酯在固态下表现出持久的室温磷光 (RTP)。理论计算表明,苯基硼酸二茂螺环酯在激发态发生平面外畸变,这有助于其磷光。这一发现表明在不使用重原子或羰基的情况下开发磷光材料的潜在应用 (Yoshiaki Shoji 等人,2017 年).

可生物降解聚合物

源自苯基硼酸二茂螺环酯的氧化响应脂肪族聚碳酸酯代表了功能性可生物降解聚合物开发的一个有希望的方向。这些材料可以在过氧化氢存在下进行受控降解,展示了它们在生物医学应用和环保材料中的潜力 (Fang-Yi Qiu 等人,2017 年).

安全和危害

作用机制

Target of Action

Boronic acids and their derivatives are generally known to interact with various biological targets, including enzymes and receptors, through the formation of reversible covalent bonds .

Mode of Action

Boronic acids and their derivatives, such as this compound, are known to form reversible covalent bonds with their targets, which can lead to changes in the target’s function .

Biochemical Pathways

Boronic acids and their derivatives are often used in metal-catalyzed c-c bond formation reactions like the suzuki–miyaura reaction .

Result of Action

The ability of boronic acids and their derivatives to form reversible covalent bonds with various biological targets can lead to changes in the function of these targets .

Action Environment

Factors such as ph and temperature can potentially affect the stability and reactivity of boronic acids and their derivatives .

生化分析

Biochemical Properties

3-(tert-Butoxycarbonyloxy)phenylboronic acid pinacol ester plays a significant role in biochemical reactions due to its ability to form reversible covalent bonds with diols and other nucleophiles. This property allows it to interact with various enzymes, proteins, and biomolecules. For instance, it can inhibit serine proteases by forming a covalent bond with the active site serine residue. Additionally, it can interact with glycoproteins and glycolipids, affecting their function and stability .

Cellular Effects

The effects of 3-(tert-Butoxycarbonyloxy)phenylboronic acid pinacol ester on cells are diverse. It can influence cell signaling pathways by modulating the activity of enzymes involved in phosphorylation and dephosphorylation processes. This compound can also affect gene expression by interacting with transcription factors and other DNA-binding proteins. Furthermore, it has been shown to impact cellular metabolism by inhibiting key metabolic enzymes, leading to altered levels of metabolites .

Molecular Mechanism

At the molecular level, 3-(tert-Butoxycarbonyloxy)phenylboronic acid pinacol ester exerts its effects through several mechanisms. It can bind to the active sites of enzymes, inhibiting their activity. This binding often involves the formation of a covalent bond between the boronic acid moiety and a nucleophilic residue in the enzyme’s active site. Additionally, this compound can modulate gene expression by binding to transcription factors and altering their ability to interact with DNA .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(tert-Butoxycarbonyloxy)phenylboronic acid pinacol ester can change over time. The compound is relatively stable under standard storage conditions, but it can degrade when exposed to moisture or high temperatures. Long-term studies have shown that its effects on cellular function can persist for several days, with gradual changes in enzyme activity and gene expression observed over time .

Dosage Effects in Animal Models

The effects of 3-(tert-Butoxycarbonyloxy)phenylboronic acid pinacol ester vary with different dosages in animal models. At low doses, it can modulate enzyme activity and gene expression without causing significant toxicity. At higher doses, it can lead to adverse effects such as enzyme inhibition, metabolic disturbances, and cellular toxicity. Threshold effects have been observed, with a narrow range between therapeutic and toxic doses .

Metabolic Pathways

3-(tert-Butoxycarbonyloxy)phenylboronic acid pinacol ester is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, leading to the formation of reactive intermediates. These intermediates can further interact with cellular macromolecules, affecting their function. Additionally, this compound can influence metabolic flux by inhibiting key enzymes in glycolysis and the citric acid cycle .

Transport and Distribution

Within cells and tissues, 3-(tert-Butoxycarbonyloxy)phenylboronic acid pinacol ester is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins, affecting its localization and accumulation. Studies have shown that it can accumulate in specific tissues, such as the liver and kidneys, where it exerts its biochemical effects .

Subcellular Localization

The subcellular localization of 3-(tert-Butoxycarbonyloxy)phenylboronic acid pinacol ester is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, it can localize to the nucleus by interacting with nuclear transport proteins, where it can modulate gene expression. Additionally, it can be targeted to the mitochondria, affecting cellular metabolism .

属性

IUPAC Name |

tert-butyl [3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl] carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25BO5/c1-15(2,3)21-14(19)20-13-10-8-9-12(11-13)18-22-16(4,5)17(6,7)23-18/h8-11H,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPAKXEPDVAHKPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25BO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80378794 | |

| Record name | 3-(tert-Butoxycarbonyloxy)phenylboronic acid pinacol ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

480438-74-2 | |

| Record name | 1,1-Dimethylethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl carbonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=480438-74-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(tert-Butoxycarbonyloxy)phenylboronic acid pinacol ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4'-Methoxy-[1,1'-biphenyl]-3-amine](/img/structure/B1586840.png)

![4-[3-(Trifluoromethyl)phenoxy]aniline](/img/structure/B1586847.png)